Lanoconazole

dermatophyte susceptibility imidazole antifungal potency ketene dithioacetal SAR

Clinical labs benchmarking novel antifungals require a high-potency reference standard for dermatophyte susceptibility panels. Lanoconazole (geometric mean MIC 0.002 μg/mL against T. rubrum-5.5× lower than terbinafine) defines the lower limit of azole potency. • >94% intact in stratum corneum after 48 h, enabling once-daily topical models. • Accelerates wound healing via granulation, collagen deposition & angiogenesis-absent in clotrimazole/bifonazole. • MIC 0.013 μg/mL against Fusarium spp.; lowest MICs against melanized fungi. Supplied ≥98% pure; ideal for susceptibility testing, formulation R&D, and enantiopure development.

Molecular Formula C14H10ClN3S2
Molecular Weight 319.8 g/mol
CAS No. 126509-69-1
Cat. No. B162475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLanoconazole
CAS126509-69-1
Synonyms(4-(2-chlorophenyl)-1,3-dithiolan-2-ylidene)-1-imidazolylacetonitrile
lanoconazole
latoconazole
latoconazole, (E)-isomer
latoconazole, (Z)-isomer
NND 318
NND-318
Molecular FormulaC14H10ClN3S2
Molecular Weight319.8 g/mol
Structural Identifiers
SMILESC1C(SC(=C(C#N)N2C=CN=C2)S1)C3=CC=CC=C3Cl
InChIInChI=1S/C14H10ClN3S2/c15-11-4-2-1-3-10(11)13-8-19-14(20-13)12(7-16)18-6-5-17-9-18/h1-6,9,13H,8H2/b14-12+
InChIKeyZRTQSJFIDWNVJW-WYMLVPIESA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Lanoconazole: Ketene Dithioacetal Imidazole Antifungal


Lanoconazole (CAS 101530-10-3; also known as latoconazole, NND-318) is a racemic imidazole antifungal agent distinguished by its ketene dithioacetal structure, which was rationally designed to enhance antifungal potency [1]. It inhibits fungal CYP51A1 (sterol 14α-demethylase), thereby blocking ergosterol biosynthesis [2]. Launched in Japan in 1994 as a 1% topical cream and solution (brand name: Astat), lanoconazole is indicated for tinea pedis, tinea corporis, tinea cruris, candidiasis, and pityriasis versicolor [2][3]. Its antifungal activity resides predominantly in the (R)-enantiomer, which exhibits at least two-fold greater potency than the racemic mixture [2][3]. Beyond antifungal action, lanoconazole possesses a distinctive wound-healing acceleration property not shared by other imidazole antimycotics [4].

CYP51A1 inhibition for ergosterol biosynthesis studies
Ketene dithioacetal imidazole scaffold for antifungal SAR
Reported enantiomer-dependent antifungal activity (R-enantiomer context)
Reported wound-healing acceleration in animal models

Lanoconazole vs. Generic Imidazoles: Key Differences


Superficial substitution of lanoconazole with other imidazole antifungals ignores three fundamental differentiators: (1) the ketene dithioacetal moiety confers 30–700 times greater potency against dermatophytes compared with bifonazole and clotrimazole [1], (2) lanoconazole demonstrates prolonged stratum corneum retention with >94% of drug remaining intact after 48 hours—a metabolic stability profile not shared by comparators [2], and (3) lanoconazole uniquely accelerates wound healing in vivo, a pharmacodynamic property entirely absent in clotrimazole and bifonazole [3]. These compound-specific quantitative differences directly impact experimental outcomes in antifungal susceptibility testing, in vivo models of dermatophytosis, and topical formulation development. Selecting a generic imidazole without these characteristics risks both reduced potency and loss of the ancillary wound-healing phenotype.

Ketene dithioacetal potency profile
Potency ranking against dermatophytes may not transfer to generic imidazoles lacking this moiety
Stratum corneum retention
Prolonged skin residence and metabolic stability may differ; generic imidazoles may exhibit shorter retention
Wound-healing phenotype
Accelerated wound healing is not reported for other imidazole antifungals; substitution may eliminate this ancillary response

Lanoconazole Evidence: Potency, Skin Retention, and Wound Healing


Dermatophyte Potency vs. Bifonazole and Clotrimazole

In a head-to-head in vitro comparison, lanoconazole demonstrated 30–700 times more potent antifungal activity against dermatophytes than the reference imidazoles bifonazole and clotrimazole, as measured by minimum inhibitory concentrations (MICs) [1]. This extraordinary potency differential is attributed to the introduction of the imidazole moiety onto the ketene dithioacetal scaffold, which is absent in conventional imidazoles [1].

Dermatophyte Potency vs. Imidazoles
Head-to-head
30- to 700-fold lower MICs vs. bifonazole and clotrimazole
Supports potency ranking in dermatophyte susceptibility panels
Strain-dependent fold range; exact MICs to be reviewed
dermatophyte susceptibility imidazole antifungal potency ketene dithioacetal SAR

Geometric Mean MIC vs. Terbinafine in Dermatophytes

In a large-scale in vitro study of 340 clinical isolates of Trichophyton interdigitale and Trichophyton rubrum, the geometric mean MIC of lanoconazole was 0.002 μg/mL, compared with 0.011 μg/mL for terbinafine (5.5-fold lower), 0.095 μg/mL for itraconazole (47.5-fold lower), and 12.77 μg/mL for fluconazole (6,385-fold lower) [1]. Only luliconazole (0.0005 μg/mL) showed a lower geometric mean MIC.

Geometric Mean MIC vs. Terbinafine
Head-to-head
0.002 µg/mL (lanoconazole); 5.5× lower than terbinafine
Supports antifungal susceptibility panel prioritization
340 clinical isolates; CLSI M38-A2 method
dermatophyte susceptibility terbinafine comparator Trichophyton rubrum

Antifungal Activity Against Fusarium vs. Itraconazole

Against 126 clinical and environmental Fusarium isolates, lanoconazole exhibited a geometric mean MIC of 0.013 μg/mL—the lowest among all 10 drugs tested—compared with 4.08 μg/mL for itraconazole (314-fold higher), 1.31 μg/mL for voriconazole (101-fold higher), 0.85 μg/mL for efinaconazole (65-fold higher), and 1.9 μg/mL for amphotericin B (146-fold higher) [1]. Only luliconazole (0.005 μg/mL) was more potent.

Fusarium MIC vs. Itraconazole
Head-to-head
Geometric mean MIC 0.013 µg/mL; 314× lower than itraconazole
Supports Fusarium screening assay selection
126 isolates; CLSI M38-A2
Fusarium antifungal susceptibility imidazole azole comparator keratitis and onychomycosis

Melanized Fungi: Lowest Azole MICs

In a comparative study of 130 clinical and environmental isolates of melanized fungi and relatives, luliconazole and lanoconazole demonstrated the lowest geometric mean MICs among all eight antifungal drugs tested, outperforming efinaconazole, amphotericin B, itraconazole, voriconazole, posaconazole, and isavuconazole [1]. The study concluded that these new imidazole (lanoconazole, luliconazole) and triazole (efinaconazole) drugs are promising candidates for infections caused by melanized fungi, a group notoriously difficult to treat with standard antifungals [1].

Melanized Fungi MIC Ranking
Head-to-head
Lowest geometric mean MIC among 8 drugs tested
Supports lead compound identification for melanized fungal screening
130 clinical/environmental isolates
melanized fungi dematiaceous molds azole susceptibility ranking

Wound-Healing Effect vs. Clotrimazole and Bifonazole

In a rat excisional open-skin wound model, 0.5% and 1% lanoconazole cream formulations significantly accelerated spontaneous wound healing, with efficacy comparable to a 5% deproteinized calf blood extract ointment (a marketed wound-healing agent) [1]. Critically, neither 1% clotrimazole cream nor 1% bifonazole cream showed any accelerative effect on wound healing [1]. Histological analysis confirmed thicker and more cellular granulation tissue formation and enhanced epidermal regeneration under lanoconazole treatment [1]. In a cotton pellet implantation model, lanoconazole dose-dependently (0.5–4 mg/pellet) increased granulation tissue dry weight, collagen content, and angiogenesis [1].

Wound-Healing vs. Clotrimazole/Bifonazole
Head-to-head
Accelerated wound closure; clotrimazole and bifonazole showed no effect
Supports dual-endpoint research models (antifungal + wound healing)
Rat excisional wound model; histological evidence
wound healing imidazole ancillary pharmacology tissue regeneration

Stratum Corneum Retention and Metabolic Stability

Following dermal application of ¹⁴C-lanoconazole cream in rats, 83% of total skin radioactivity was recovered from the stratum corneum at 24 hours, and radioactivity remained detectable with gradual decline up to 96 hours [1]. Metabolite analysis confirmed that >94% of extractable radioactivity was intact lanoconazole at both 24 hours and 48 hours post-application, indicating minimal cutaneous metabolism [1]. In a human pharmacokinetic study, once-daily application of 1% lanoconazole cream for 5 days achieved steady-state stratum corneum concentrations by day 3, with an elimination half-life of approximately 11 hours after dosing cessation [2]. In a head-to-head in vitro assay using stratum corneum-containing medium, lanoconazole maintained strong antifungal activity at ≥0.1 μg/mL, whereas bifonazole exhibited clearly weaker inhibition [1].

Stratum Corneum Retention
Reported
83% in stratum corneum at 24 h; >94% intact at 48 h; detectable to 96 h
Supports topical formulation duration studies
Rat dorsal skin; human elimination t½ ≈11 h
skin pharmacokinetics topical drug retention stratum corneum reservoir

Lanoconazole Application Scenarios


Dermatophyte Antifungal Susceptibility Testing

For clinical microbiology laboratories and antifungal screening programs establishing dermatophyte susceptibility testing panels, lanoconazole serves as the high-potency imidazole reference standard. With a geometric mean MIC of 0.002 μg/mL against T. rubrum and T. interdigitale—5.5-fold lower than terbinafine—lanoconazole defines the lower bound of achievable azole potency and enables detection of resistance emergence when used alongside luliconazole and efinaconazole [1]. Its inclusion ensures that susceptibility breakpoints for novel antifungal candidates are benchmarked against the most potent topical imidazole available.

Topical Formulations for Fusarium and Melanized Fungi

Fusarium and melanized fungi are intrinsically resistant to most conventional antifungals, with itraconazole geometric mean MICs of 4.08 μg/mL and 1.31 μg/mL for voriconazole against Fusarium spp. [2]. Lanoconazole's geometric mean MIC of 0.013 μg/mL against Fusarium and its lowest-ranking MICs against melanized fungi [3] position it as the preferred imidazole active pharmaceutical ingredient (API) for developing topical nail lacquers, ophthalmic solutions, and cutaneous creams targeting these difficult-to-treat pathogens. Its prolonged stratum corneum residence (≥96 hours) further supports once-daily dosing regimens [4].

Combined Antifungal and Wound-Healing Models

In guinea pig models of tinea corporis and cutaneous candidiasis, lanoconazole 1% cream achieves complete mycological cure at the infected loci while simultaneously accelerating wound closure through enhanced granulation tissue formation, collagen deposition, and angiogenesis [5][6]. Clotrimazole and bifonazole at equivalent concentrations provide neither the same antifungal potency nor any wound-healing benefit [5]. For research groups investigating the interplay between fungal clearance and tissue regeneration, lanoconazole is the only imidazole antimycotic that enables simultaneous assessment of both endpoints without confounding from the vehicle or ancillary therapies.

Chiral Purity and Enantiomer-Specific Antifungal Research

Lanoconazole is a racemic mixture whose antifungal activity is stereospecifically attributed to the (R)-enantiomer, which displays at least two-fold greater potency than the racemate [7]. This stereochemical dependency creates a requirement for chiral separation analytical methods (e.g., normal-phase HPLC with chiral stationary phases) during quality control of lanoconazole batches and during structure-activity relationship (SAR) studies of ketene dithioacetal analogs. Researchers developing next-generation enantiopure antifungals (such as NND-502) use racemic lanoconazole as the critical comparator to demonstrate enantiomeric potency gains [8].

Application
Selection Property
Validation Focus
Dermatophyte susceptibility testing panels
High-potency imidazole reference for MIC benchmarking
MIC endpoints against Trichophyton spp. and resistance emergence monitoring
Topical formulation development for Fusarium and melanized fungal infections
Lowest reported MICs among azoles against intrinsically resistant genera
MIC determination against Fusarium spp. and melanized fungal isolates; stratum corneum retention profiling
Combined antifungal and wound-healing research models
Reported wound-healing acceleration not shared by other imidazoles
Dual-endpoint assessment: fungal clearance and tissue regeneration in animal models
Chiral separation and enantiomer-specific antifungal research
Racemic mixture with reported (R)-enantiomer-dependent activity
Enantiomeric purity and SAR of ketene dithioacetal analogs
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